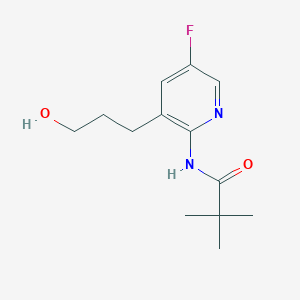

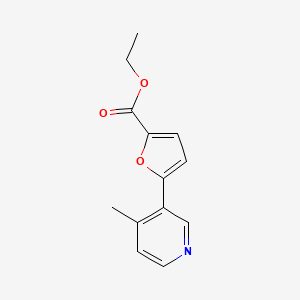

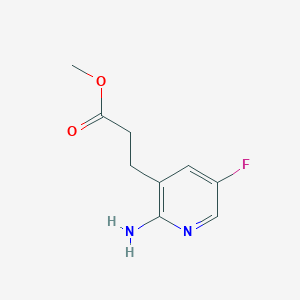

5-(5-嘧啶基)-2-呋喃酸乙酯

描述

Pyrimidyl alkanols are a type of organic compound that includes a pyrimidine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . They are often used in the synthesis of various heterocyclic compounds .

Synthesis Analysis

The synthesis of pyrimidyl alkanols can be achieved through various methods. One such method involves the use of oxovanadium catalysts . Another method involves the reaction of pyrimidin-5-yl-lithium with formate ester and ethyl cyanoformate .

Molecular Structure Analysis

The molecular structure of pyrimidyl alkanols involves a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .

Chemical Reactions Analysis

Pyrimidyl alkanols can undergo various chemical reactions. For example, they can undergo an autocatalytic reaction to generate more of the alkanol when treated with diisopropylzinc and pyrimidine-5-carbaldehyde .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidyl alkanols can vary depending on their specific structure and the conditions under which they are studied .

科学研究应用

钯催化的直接杂芳基化:5-溴噻吩-2-羧酸乙酯及其相关化合物已被用于杂芳烃的钯催化直接芳基化。这些试剂的 C5 位被酯基团阻断,防止二聚体或低聚物的形成,从而促进高产率的双杂芳基的形成。这对于 2,5-二芳基呋喃衍生物的合成具有重要意义 (Fu, Zhao, Bruneau, & Doucet, 2012)。

具有生物基呋喃单元的共聚酯:2-呋喃酸乙酯衍生的单体已被用于制备同时包含对苯二甲酸酯和呋喃酸酯单元的共聚酯。这些共聚物通过 NMR 和 TGA 等方法表征,展示了在开发具有良好热稳定性的新材料中使用 2-呋喃酸乙酯的潜力 (Abid, Kamoun, Gharbi, & Fradet, 2008)。

分子内成环研究:对各种呋喃酸甲酯衍生物的热和光化学分解的研究提供了对甲基吡咯并喹啉羧酸酯等复杂分子结构形成的见解。这些研究有助于我们理解有机化学中的反应机理和途径 (Yakushijin, Tsuruta, & Furukawa, 1982)。

糖苷酶抑制活性:对 5-[(1'S)-D-赤藓糖基]-2-甲基-3-呋喃酸乙酯衍生物的研究显示出对糖苷酶的显着抑制活性,在生物化学和药物开发中具有潜在意义 (Moreno‐Vargas, Robina, Demange, & Vogel, 2003)。

杀虫酯的合成:已经探索了 5-取代的 3-呋喃酸酯的合成,包括氯甲基化和弗里德尔-克拉夫茨反应,用于制备杀虫酯的中间体。这项研究有助于开发新的农用化学品 (Elliott, Janes, & Pearson, 1971)。

作用机制

Target of Action

Ethyl 5-(5-pyrimidyl)-2-furoate is a complex molecule that may interact with various targets in the body. It’s worth noting that pyrimidine derivatives, which are part of the compound’s structure, are known to play crucial roles in biological systems . For instance, they are involved in the synthesis of nucleic acids and certain coenzymes .

Mode of Action

It’s plausible that the compound interacts with its targets through the pyrimidine moiety, which is a common structural component in many bioactive molecules The compound might bind to its targets, leading to changes in their function or activity

Biochemical Pathways

For instance, thiamine, a vitamin essential for basic metabolism, is composed of a pyrimidine ring linked to a thiazolium ring . Therefore, the compound might potentially interfere with thiamine-dependent processes.

Result of Action

It’s known that pyrimidine derivatives can exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory effects . The specific effects of Ethyl 5-(5-pyrimidyl)-2-furoate would depend on its precise mode of action and the cellular context.

Action Environment

The action, efficacy, and stability of Ethyl 5-(5-pyrimidyl)-2-furoate could be influenced by various environmental factors. These might include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s action could potentially be influenced by the presence of chiral crystals .

未来方向

属性

IUPAC Name |

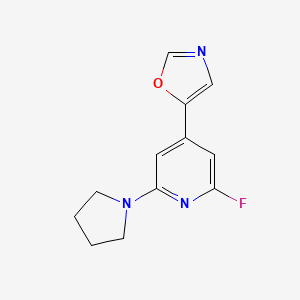

ethyl 5-pyrimidin-5-ylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-4-3-9(16-10)8-5-12-7-13-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBIEMXDXADZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391923.png)